(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid
Overview
Description
“(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704063-54-6 . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C15H24BNO3 . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 196.008 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 371.6±52.0 °C at 760 mmHg . The melting point is not available . The flash point is 178.6±30.7 °C .Scientific Research Applications
Boronic Acid in Drug Discovery and Development
Boronic acids, such as (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid, have gained significant interest in the field of drug discovery and development. They are notably involved in the inhibition of various enzymes, contributing to the therapeutic potential of new drug candidates. One such example is Y-700, a potent inhibitor of xanthine oxidoreductase, showcasing the potential of boronic acid derivatives in treating conditions like hyperuricemia through enzyme inhibition mechanisms (Fukunari et al., 2004).
Boronic Acids in Neuroprotective Research
In neuroprotective research, boronic acids have shown potential due to their enzyme modulation capabilities. For instance, peroxisome proliferator-activated receptor δ-selective agonists, including boronic acid derivatives, have demonstrated neuroprotective efficacy in vitro and in vivo, hinting at their possible application in treating neurodegenerative diseases such as Parkinson's disease and stroke (Iwashita et al., 2007).
Structural and Mechanistic Insights
The structural attributes of boronic acids allow for the creation of compounds with specific pharmacological properties. Studies involving boronic acid derivatives have led to insights into the structure-activity relationships critical for drug development. This includes understanding the molecular mechanisms of enzyme inhibition and the potential therapeutic effects of these compounds in various diseases (Enguehard-Gueiffier et al., 2006).
Boronic Acids in Cancer Research
Boronic acids have also found their place in cancer research. Studies have delved into the metabolism of boronic acid derivatives, revealing their potential in forming active metabolites that could be relevant in cancer treatment strategies (Schweinsberg et al., 1979).
Safety and Hazards
Properties
IUPAC Name |
[3-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-13-6-9-17(10-7-13)8-3-11-20-15-5-2-4-14(12-15)16(18)19/h2,4-5,12-13,18-19H,3,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAKGQUNOCWOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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